molecular formula C18H16ClN5S2 B4620691 3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine

3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Cat. No.: B4620691
M. Wt: 401.9 g/mol
InChI Key: QPDPRWXZGBRPQO-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a useful research compound. Its molecular formula is C18H16ClN5S2 and its molecular weight is 401.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.0535656 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Synthesis of Novel Fused Triazolo and Thiadiazol Derivatives

Research has demonstrated the synthesis of novel compounds related to 3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine, focusing on their potential as therapeutic agents. For instance, a study detailed a multi-step synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, showcasing the chemical versatility and potential for further biological application of these compounds (Nagaraju et al., 2013).

Biological Study of Thieno[2,3-e][1,2,3]triazolo Pyrimidines as Serotonin Receptor Antagonists

Another study focused on the synthesis and evaluation of thieno[2,3-e][1,2,3]triazolo pyrimidines, revealing their significant binding affinity and selectivity as serotonin 5-HT6 receptor antagonists. This underscores the potential of these compounds in developing new therapies for neurological disorders (Ivachtchenko et al., 2010).

Electronic Aspects of Tetrahydrobenzothienopyrimidine Derivatives

Research into the electronic aspects of tetrahydrobenzothienopyrimidine derivatives has provided insights into the influence of substituents and polycyclic structure on the aromaticity of fused heterocyclic rings. These findings have implications for designing compounds with tailored electronic properties for specific applications (Gajda et al., 2015).

Novel Tandem Transformations for Thienopyrimidine Synthesis

A study on the novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes has expanded the methodology for thienopyrimidine synthesis. This work highlights the versatility of these compounds for generating diverse heterocyclic structures with potential biological activity (Pokhodylo et al., 2010).

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5S2/c19-11-7-5-10(6-8-11)9-25-18-23-22-15-14-12-3-1-2-4-13(12)26-16(14)21-17(20)24(15)18/h5-8H,1-4,9H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDPRWXZGBRPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N4C3=NN=C4SCC5=CC=C(C=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Reactant of Route 3
Reactant of Route 3
3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Reactant of Route 4
3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Reactant of Route 5
Reactant of Route 5
3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Reactant of Route 6
Reactant of Route 6
3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine

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